![molecular formula C18H18ClFN2O2 B2983582 (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380034-96-6](/img/structure/B2983582.png)
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as CFPM, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine derivatives and is known to exhibit high binding affinity towards certain receptors in the central nervous system.
作用机制
The exact mechanism of action of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to increase the release of dopamine in certain areas of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain areas of the brain, which may contribute to its therapeutic effects. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been shown to exhibit antipsychotic and anxiolytic effects in animal models. Additionally, (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to exhibit neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been extensively studied, with a large body of research available on its properties and potential therapeutic applications. However, there are also limitations to the use of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, more research is needed to fully understand its potential therapeutic applications and any potential side effects.
未来方向
There are several future directions for research on (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to exhibit neuroprotective effects, and further research could explore its potential as a therapeutic agent in these diseases. Additionally, more research is needed to fully understand the mechanism of action of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone and its potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
The synthesis of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then oxidized to yield the final product. The synthesis of (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been optimized to ensure high yields and purity.
科学研究应用
(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit high binding affinity towards certain receptors in the central nervous system, including the dopamine D2 receptor and the sigma-1 receptor. (3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
属性
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-15-8-14(9-16(20)10-15)18(23)22-7-1-2-13(11-22)12-24-17-3-5-21-6-4-17/h3-6,8-10,13H,1-2,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINPKZAHGWHIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)Cl)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

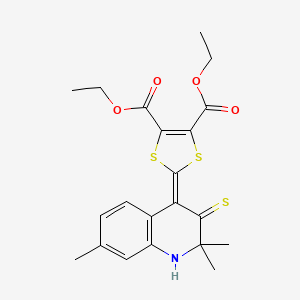
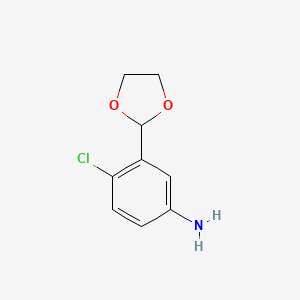
![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
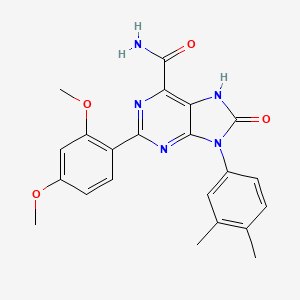
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)
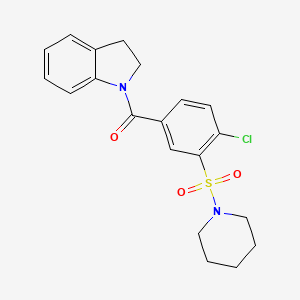
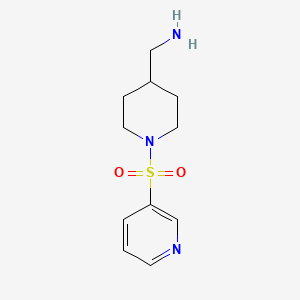
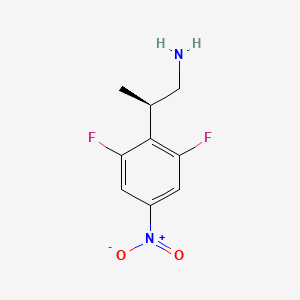
amino}propanoic acid](/img/structure/B2983518.png)

![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)